1H-pyrrole-2-carbaldehyde oxime

Übersicht

Beschreibung

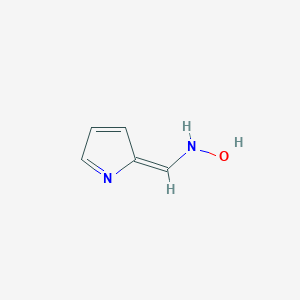

1H-Pyrrole-2-carbaldehyde oxime (CAS: 32597-34-5) is an oxime derivative of pyrrole-2-carbaldehyde, synthesized via the reaction of 2-pyrrolecarbaldehyde with hydroxylamine hydrochloride. This method achieves yields of ~86% and is widely documented in synthetic chemistry literature . The compound is naturally occurring, identified as a constituent in plants such as tea and coffee, and plays a role in biochemical pathways . Its molecular formula is C₅H₆N₂O, with a molecular weight of 110.11 g/mol (exact mass: 110.0483) . The oxime group (-NOH) at the 2-position of the pyrrole ring confers unique reactivity, particularly in isomerization and coordination chemistry.

Vorbereitungsmethoden

1H-Pyrrole-2-carbaldehyde oxime can be synthesized through the reaction of 1H-pyrrole-2-carbaldehyde with hydroxylamine hydrochloride. The reaction can be carried out in different solvents and under various conditions:

Method A: In pyridine at 65°C for 1-1.5 hours.

Analyse Chemischer Reaktionen

1H-Pyrrole-2-carbaldehyde oxime undergoes several types of chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides.

Reduction: The oxime group can be reduced to form amines.

Substitution: The oxime group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like sodium borohydride (NaBH₄).

Wissenschaftliche Forschungsanwendungen

1H-Pyrrole-2-carbaldehyde oxime has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Wirkmechanismus

The mechanism of action of 1H-pyrrole-2-carbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, which can influence the compound’s reactivity and biological activity. The molecular pathways involved depend on the specific application and the target molecules .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Oxime Derivatives

1-Vinylpyrrole-2-Carbaldehyde Oximes

Key Features :

- Synthesis: Prepared from 1-vinylpyrrole-2-carbaldehydes and hydroxylamine hydrochloride in pyridine/ethanol with NaHCO₃/NaOAc, achieving yields of 95–99% .

- Isomerization : These oximes undergo (E)-to-(Z) isomerization under strong acidic conditions, a property critical for applications in dynamic covalent chemistry. Spectral studies (UV-Vis, NMR) confirm distinct absorption bands for each isomer, with (Z)-isomers showing bathochromic shifts due to intramolecular hydrogen bonding .

- Applications : High yields and tunable isomerization make them candidates for stimuli-responsive materials.

Comparison Table :

| Property | 1H-Pyrrole-2-Carbaldehyde Oxime | 1-Vinylpyrrole-2-Carbaldehyde Oxime |

|---|---|---|

| Molecular Formula | C₅H₆N₂O | C₇H₈N₂O |

| Molecular Weight (g/mol) | 110.11 | 136.15 |

| Yield | ~86% | 95–99% |

| Isomerization Behavior | Not reported | Acid-mediated (E/Z) isomerization |

Pyridine-Based Oxime Derivatives

Examples include (E)-2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde oxime (CAS: 1228670-10-7) and (E)-2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde oxime (CAS: 1228670-40-3):

- Structural Differences : Methoxy (-OCH₃) and fluoro (-F) substituents on the pyridine ring alter electronic properties and steric bulk.

- Commercial Availability : Both compounds are sold at $400/g (1 g scale), indicating specialized use in medicinal chemistry or catalysis .

Comparison Table :

| Property | This compound | 2-Methoxy Nicotinaldehyde Oxime | 2-Fluoro Nicotinaldehyde Oxime |

|---|---|---|---|

| Molecular Formula | C₅H₆N₂O | C₁₁H₁₅N₃O₂ | C₁₀H₁₂FN₃O |

| Molecular Weight (g/mol) | 110.11 | 221.26 | 209.22 |

| Key Substituent | None | Methoxy, pyrrolidinyl | Fluoro, pyrrolidinyl |

Alkyl-Substituted Pyrrole Oximes

a) 1-Methyl-1H-Pyrrole-2-Carbaldehyde Oxime (CAS: 37110-15-9)

- Structure : Methyl group at the 1-position of the pyrrole ring.

- Properties : Molecular formula C₆H₈N₂O , with a higher logP (0.83 ) compared to the parent compound, suggesting increased lipophilicity .

- Applications: Potential use in agrochemicals due to enhanced stability from alkyl substitution.

b) 1-Ethenyl-1H-Pyrrole-2-Carboxaldehyde Oxime (CAS: 1108157-60-3)

- Structure : Ethenyl (vinyl) group at the 1-position.

- Synthesis : Derived from 1-vinylpyrrole precursors, similar to methods in .

- Reactivity : The vinyl group enables polymerization or cross-linking in material science applications .

Comparison Table :

| Property | This compound | 1-Methyl Derivative | 1-Ethenyl Derivative |

|---|---|---|---|

| Molecular Formula | C₅H₆N₂O | C₆H₈N₂O | C₇H₈N₂O |

| Molecular Weight (g/mol) | 110.11 | 124.14 | 136.15 |

| Substituent Effect | Baseline | Increased lipophilicity | Polymerization potential |

Toxicity and Hazard Profiles

Biologische Aktivität

1H-Pyrrole-2-carbaldehyde oxime is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

- Molecular Formula : C6H8N2O

- Molecular Weight : 124.14 g/mol

The compound features an oxime functional group, which is known for its ability to engage in hydrogen bonding and coordination with metal ions, influencing enzyme activity and receptor interactions.

This compound interacts with various biological targets, primarily through:

- Enzyme Inhibition : It has been shown to interact with cytochrome P450 enzymes, affecting the metabolism of various substances in the body. This interaction can lead to either inhibition or activation of the enzyme's catalytic activity.

- Cell Signaling Modulation : The compound influences cell signaling pathways and gene expression by modulating the activity of transcription factors, which can lead to significant changes in cellular metabolism.

Biological Activities

The biological activities of this compound include:

- Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties against various pathogens, contributing to its potential therapeutic applications.

- Anticancer Properties : Preliminary research suggests that it may possess anticancer activity by inducing apoptosis in cancer cells.

- Anti-inflammatory Effects : By inhibiting phosphodiesterase enzymes, it can elevate cyclic nucleotide levels, leading to enhanced cellular responses such as bronchodilation and anti-inflammatory effects.

Case Studies

-

Interaction with Cytochrome P450 :

- A study demonstrated that this compound binds to the active site of cytochrome P450 enzymes, leading to altered metabolic pathways. This interaction was analyzed using kinetic studies that showed changes in enzyme activity upon the addition of the compound.

-

Gene Expression Modulation :

- In vitro studies on human hepatocyte cell lines revealed that treatment with this compound resulted in significant modulation of gene expression related to inflammation and metabolism. The compound was shown to upregulate genes involved in detoxification processes while downregulating pro-inflammatory cytokines .

- Antimicrobial Testing :

Data Table: Biological Activities Summary

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 1H-pyrrole-2-carbaldehyde oxime, and what experimental conditions optimize yield?

- Methodological Answer : The compound is synthesized via condensation of 1H-pyrrole-2-carbaldehyde with hydroxylamine under acidic or neutral conditions. Key parameters include temperature control (60–80°C), solvent selection (ethanol/water mixtures), and stoichiometric ratios of aldehyde to hydroxylamine (1:1.2). Purification often involves recrystallization from ethanol or column chromatography. Yields vary (70–85%) depending on reaction scale and purity of starting materials .

Q. How is this compound characterized using spectroscopic and analytical techniques?

- Methodological Answer :

- 1H/13C NMR : Distinct aldehyde proton signals appear at δ 9.5–9.6 ppm, while the oxime proton (N–OH) resonates at δ 8.2–8.5 ppm. Aromatic pyrrole protons typically show splitting patterns between δ 6.2–7.3 ppm .

- HRMS : Molecular ion peaks ([M+H]+) are observed at m/z 125.06 (calculated for C₅H₅N₂O). Isotopic patterns confirm elemental composition .

- FT-IR : Strong C=N (oxime) stretches at 1630–1650 cm⁻¹ and aldehyde C=O (if present) at 1700–1720 cm⁻¹ .

Q. What are the common reactivity patterns of this compound in organic synthesis?

- Methodological Answer : The oxime participates in:

- Schiff base formation : Reacts with amines (e.g., 1,2-diaminobenzene) in aqueous solvents to form mono-/bis-Schiff bases, useful as ligands in coordination chemistry .

- Cyclization : Under acidic conditions, it undergoes intramolecular cyclization to generate pyrrole-fused heterocycles, such as indolizines, via iminium-enolate cascade reactions .

Advanced Research Questions

Q. How does this compound enable enantioselective synthesis of 5,6-dihydroindolizines?

- Methodological Answer : The oxime acts as a chiral auxiliary in organocatalytic cascades. For example, (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether promotes asymmetric induction, achieving enantiomeric excess (ee) >90%. Key steps include iminium formation, enolate attack, and stereochemical control via π-π stacking interactions .

Q. What mechanistic insights explain contradictory yields (85% vs. 98%) in oxime-derived multicomponent reactions?

- Methodological Answer : Yield discrepancies arise from:

- Catalyst loading : Higher catalyst concentrations (e.g., 20 mol%) accelerate side reactions (e.g., oxime hydrolysis).

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may deprotonate the oxime, reducing reactivity.

- Temperature : Reactions above 80°C promote decomposition, while lower temperatures (<60°C) slow kinetics. Optimization via Design of Experiments (DoE) is recommended .

Q. How can computational modeling guide the design of oxime-based catalysts or pharmaceuticals?

- Methodological Answer :

- DFT calculations : Predict reaction pathways (e.g., energy barriers for cyclization) and optimize transition states using software like Gaussian or ORCA.

- Molecular docking : Screens oxime derivatives for binding affinity to target proteins (e.g., kinases) using AutoDock Vina.

- MD simulations : Assess stability of oxime-metal complexes (e.g., with Cu²⁺ or Zn²⁺) in aqueous environments .

Q. What crystallographic strategies resolve structural ambiguities in oxime derivatives?

Eigenschaften

IUPAC Name |

(NE)-N-(1H-pyrrol-2-ylmethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c8-7-4-5-2-1-3-6-5/h1-4,6,8H/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBRQKFAQWZJCJL-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CNC(=C1)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32597-34-5 | |

| Record name | 1H-Pyrrole-2-carboxaldehyde oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032597345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 32597-34-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87235 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.